2-([1,1'-biphenyl]-4-yl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
This compound features a thieno[3,4-c]pyrazole core substituted with a 2,4-dimethylphenyl group and a sulfone moiety (5,5-dioxido), linked via an acetamide bridge to a biphenyl group. The sulfone group enhances polarity and metabolic stability, while the biphenyl moiety may improve target binding through hydrophobic or π-π interactions. Crystallographic studies of analogous compounds highlight planar amide groups and hydrogen-bonded dimer formations (e.g., R²²(10) motifs), critical for molecular stability .
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S/c1-18-8-13-25(19(2)14-18)30-27(23-16-34(32,33)17-24(23)29-30)28-26(31)15-20-9-11-22(12-10-20)21-6-4-3-5-7-21/h3-14H,15-17H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDWYYVOPJDTGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-([1,1'-biphenyl]-4-yl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be classified under the category of thieno[3,4-c]pyrazole derivatives. Its structure includes a biphenyl moiety and a thiazole-like scaffold, which are known to influence its pharmacological properties.
Chemical Structure
Chemical Structure
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit a variety of biological activities:
- Antimicrobial Activity : Several studies have demonstrated that thiazole and pyrazoline derivatives possess significant antimicrobial properties. The presence of electron-withdrawing groups in their structure enhances their efficacy against various bacterial strains.
- Anti-inflammatory Effects : Compounds with similar scaffolds have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX. This suggests potential applications in treating inflammatory diseases.
- Antitumor Activity : Research has shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins.
Structure–Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components.
| Structural Feature | Influence on Activity |
|---|---|
| Biphenyl Group | Enhances lipophilicity and cellular uptake |
| Thiazole Ring | Essential for cytotoxic activity |
| Dimethyl Substitution | Increases potency against specific targets |
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited an IC50 value of 12 µg/mL against E. coli, indicating significant antibacterial activity.
Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that the compound could reduce nitric oxide production in macrophages by inhibiting iNOS expression. This suggests its potential as an anti-inflammatory agent.
Study 3: Antitumor Potential
In a cell line study involving A431 (epidermoid carcinoma) cells, the compound showed an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison with Similar Compounds
Key Findings:
Sulfone vs. Non-Sulfone Analogs: The target compound’s sulfone group distinguishes it from analogs like and , likely improving aqueous solubility and oxidative stability. Sulfones are known to enhance binding affinity in enzyme inhibitors by mimicking phosphate groups .
Biphenyl vs. Monophenyl Substituents: Compared to dichlorophenyl or methylsulfanylphenyl groups in , the biphenyl moiety may enhance hydrophobic interactions with protein targets, as seen in kinase inhibitors.
Hydrogen-Bonding Patterns :
Similar to and , the target compound’s amide group is expected to form hydrogen bonds (e.g., N–H⋯O), critical for dimerization or crystal packing. Such motifs are linked to improved thermal stability and bioavailability.
Synthetic Accessibility: The synthesis of the thieno[3,4-c]pyrazole core (as in ) involves cyclization of hydrazine derivatives with ketones, while acetamide linkages are typically formed via carbodiimide-mediated coupling .
Research Implications and Gaps
- Pharmacological Data : While structural analogs highlight autotaxin inhibition and penicillin-like ligand activity , specific IC₅₀ or in vivo efficacy data for the target compound are absent in the provided evidence.
- Crystallographic Studies : The compound’s sulfone and biphenyl groups may introduce unique torsional angles or packing motifs compared to dichlorophenyl analogs . Further X-ray studies (using SHELX ) are warranted.
- SAR Exploration : Modifying the biphenyl group (e.g., introducing electron-withdrawing substituents) could optimize target affinity, as seen in related acetamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
